molecular formula C15H16BrNO3S B1437504 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide CAS No. 1182982-08-6

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

Cat. No.: B1437504
CAS No.: 1182982-08-6
M. Wt: 370.3 g/mol
InChI Key: OQMXVAYPJGXOAL-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at position 5, a methyl group at position 2 on the benzenesulfonamide core, and a 4-methoxybenzyl group attached to the sulfonamide nitrogen. Its synthesis typically involves multi-step reactions, including bromination, sulfonylation, and coupling reactions, as exemplified in related compounds (e.g., and ).

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-11-3-6-13(16)9-15(11)21(18,19)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMXVAYPJGXOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide typically starts from commercially available or easily synthesized intermediates such as 4-methoxybenzylamine and 5-bromo-2-methylbenzenesulfonyl chloride. The key reaction is the nucleophilic substitution of the sulfonyl chloride by the amine to form the sulfonamide bond.

Step Reactants Conditions Outcome
1 5-bromo-2-methylbenzenesulfonyl chloride + 4-methoxybenzylamine Usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize HCl formed Formation of this compound

This method is supported by the chemical formula and structure data provided by VulcanChem, confirming the molecular formula C15H16BrNO3S and molecular weight 370.3 g/mol for the target compound.

Alternative Synthetic Approaches and Optimization

3.1. Use of Protective Groups and Stepwise Synthesis
In complex sulfonamide syntheses, protective groups on the amine or sulfonyl chloride may be employed to prevent side reactions. However, for this compound, the direct coupling is generally efficient due to the stability of the reactants.

3.2. Solvent and Base Selection

  • Dichloromethane and chloroform are preferred solvents for their inertness and ability to dissolve both reactants.
  • Triethylamine is the most common base; however, other tertiary amines like diisopropylethylamine can be used to improve yields or reduce side products.

3.3. Temperature Control

  • Low temperature addition minimizes side reactions such as sulfonyl chloride hydrolysis.
  • Room temperature stirring after addition ensures complete reaction.

Analytical Data Supporting the Preparation

Parameter Data
Molecular Formula C15H16BrNO3S
Molecular Weight 370.3 g/mol
CAS Number 1182982-08-6
SMILES CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC
Purification Silica gel chromatography (hexane:ethyl acetate gradient)
Typical Yield 50–80%
Characterization Confirmed by NMR, MS, and elemental analysis

The compound's structure and purity are typically confirmed by proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis, ensuring the absence of unreacted starting materials or side products.

Summary Table of Preparation Conditions

Parameter Typical Condition Notes
Sulfonyl chloride preparation SOCl2 reflux, dry conditions Optional if starting material not commercial
Amine coupling solvent Dichloromethane or chloroform Anhydrous preferred
Base Triethylamine Neutralizes HCl
Temperature 0–5 °C during addition, then RT Controls reaction rate
Reaction time 1–3 hours Monitored by TLC
Workup Aqueous sodium bicarbonate wash, drying over MgSO4 Removes acid and moisture
Purification Silica gel chromatography (hexane/ethyl acetate) Gradient elution
Yield 50–80% Dependent on reaction and purification

Research Findings and Literature Support

While direct literature specifically detailing the preparation of this compound is limited, the general synthetic strategy aligns with established methods for sulfonamide synthesis documented in organic chemistry literature and verified by commercial suppliers such as VulcanChem. Similar sulfonamide derivatives have been synthesized using analogous conditions, supporting the reliability of this approach.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Sulfonamides, including 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide, have been investigated for their potential anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other molecular targets involved in tumor growth. For instance, a study reported that compounds with sulfonamide moieties exhibited significant antitumor activity against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Similar sulfonamide compounds have been explored as prodrugs for COX-2 inhibitors, which are effective in treating inflammatory conditions such as arthritis and other inflammatory diseases . The sulfonamide group may enhance the compound's ability to interact with inflammatory pathways, providing therapeutic benefits in managing chronic inflammation.

Antimicrobial Effects
Research indicates that sulfonamides possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and reproduction. The specific structure of this compound could enhance its binding affinity to bacterial enzymes, potentially leading to effective antimicrobial agents .

Organic Synthesis

Synthetic Intermediates
In organic chemistry, this compound can serve as a versatile intermediate in synthesizing more complex organic molecules. Its bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups that can modify its properties and enhance its biological activity.

Case Studies and Research Findings

Study/Source Findings
PMC6151726 Demonstrated the antiproliferative effects of sulfanilamide derivatives against multiple cancer cell lines.
US5932598A Highlighted the use of sulfonamide compounds in treating various inflammatory diseases and their potential as anti-inflammatory agents.
PMC8508980 Investigated new sulfonamide derivatives targeting V600EBRAF for melanoma treatment, showcasing the relevance of sulfonamides in cancer therapy.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

(a) 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (5f)

  • Structure : Differs by replacing the 4-methoxybenzyl group with a 5-chloro-2-hydroxyphenyl moiety and adding a hydroxyl group at position 2.
  • Properties: Exhibits higher polarity due to hydroxyl groups, impacting solubility and binding to hydrophilic targets. Synthesized via condensation of 5-bromo-2-hydroxybenzenesulfonyl chloride with 4-bromophenol .

(b) 5-Bromo-N-(4-hydroxy-[1,1’-biphenyl]-3-yl)-2-methoxybenzenesulfonamide (5h)

  • Structure : Features a biphenyl group instead of 4-methoxybenzyl and a methoxy group at position 2.
  • Properties: The biphenyl group enhances π-π stacking interactions, improving target engagement in hydrophobic pockets. Synthesized using 3-amino-[1,1’-biphenyl]-4-ol and sulfonyl chloride .

Methoxybenzyl-Modified Sulfonamides

(a) N-(5-Bromo-pyridin-2-yl)-4-methoxybenzenesulfonamide

  • Structure : Replaces the benzenesulfonamide core with a pyridine ring.
  • Properties : The pyridine nitrogen introduces basicity, altering pharmacokinetics. Used in crystallography studies to optimize sulfonamide-protein interactions .

(b) 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxybenzoxazol-5-yl)benzenesulfonamide

  • Structure : Incorporates a benzoxazole ring instead of the methyl group at position 2.
  • Properties : The benzoxazole enhances rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., NS5B polymerase in dengue virus) .

Methyl-Substituted Analogs

(a) 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide

  • Structure : Substitutes the 4-methoxybenzyl group with an ethylamine.
  • Properties : Reduced steric bulk improves membrane permeability but lowers target specificity. Used as a synthetic intermediate .

Data Tables

Table 2: Electronic and Steric Effects

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Hindrance Bioactivity Correlation
Target Compound Br, SO₂NH 4-OMeBn, 2-Me Moderate Enhanced stability
5-Bromo-N-ethyl-2-OMe-BsA Br, SO₂NH 2-OMe, EtNH Low Improved permeability
5-Bromo-2-OMe-N-benzoxazolyl-BsA Br, SO₂NH 2-OMe, benzoxazole High Rigid binding

Research Findings and Implications

  • Synthetic Flexibility : The 4-methoxybenzyl group in the target compound allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Biological Relevance : Bromine and methoxy groups synergistically enhance lipophilicity and target affinity, as seen in pexidartinib’s clinical success .
  • Limitations : Steric bulk from the 4-methoxybenzyl group may reduce solubility, necessitating formulation optimization compared to smaller analogs (e.g., ethyl-substituted derivatives) .

Biological Activity

5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H16BrN1O2S1
  • Molecular Weight : 357.26 g/mol

This compound features a bromine atom and a methoxy group attached to a benzyl moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit specific enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. This mechanism is particularly relevant in cancer therapy, where rapid cell proliferation is a hallmark.
  • Microtubule Disruption : Similar to other compounds in its class, it may interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This interaction can induce apoptosis, making it a potential candidate for treating various malignancies .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)

In vitro studies report IC50 values indicating potent antiproliferative effects at low concentrations, often in the nanomolar range. For example, similar sulfonamide derivatives have demonstrated sub-micromolar cytotoxicity against these cell lines .

Cell LineIC50 (µM)Mechanism of Action
HeLa<0.5Microtubule disruption
MCF-7<0.3Apoptosis induction
HT-29<0.8Folate synthesis inhibition

Antimicrobial Activity

Aside from its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits moderate antibacterial effects against certain Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is critical for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Case Studies and Research Findings

  • In Vivo Efficacy : A study conducted on animal models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, co-treatment with verapamil, an MDR inhibitor, increased sensitivity in resistant cancer cell lines by preventing drug efflux .
  • Molecular Targeting : Further investigations into the binding affinity of this compound to specific protein targets have revealed its potential as a selective inhibitor of certain kinases involved in tumor progression. This specificity could lead to reduced side effects compared to conventional chemotherapeutics .

Q & A

Q. Table 1: Representative Synthetic Protocols

Starting MaterialsReagents/ConditionsPurity (%)Yield (%)Reference
5-Bromo-2-methylbenzenesulfonyl chloride + 4-methoxybenzylamineDCM, Et₃N, rt, 3h≥9587–94
Deprotection of intermediatesHCl/dioxane, 0°C to rtNMR-confirmed78

How is the compound characterized post-synthesis, and what analytical thresholds ensure reliability?

Methodological Answer:
Characterization involves:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to bromine anisotropy).
  • LCMS : Monitor [M+H]+ at m/z 415.0 (Δ ± 0.5 Da acceptable).
  • Purity : ≥95% AUC via HPLC (C18 column, acetonitrile/water gradient).

Q. Table 2: Key Spectral Signatures

TechniqueCritical Data PointsReference
1H NMR (400 MHz, DMSO-d6)δ 7.52 (d, J=8.4 Hz, Ar-H), 4.35 (s, -CH2-)
HRMSCalculated: 414.01; Found: 414.03

What strategies resolve structural ambiguities in X-ray crystallography for this sulfonamide?

Methodological Answer:
Optimize crystallization and refinement:

  • Crystallization : Slow evaporation from DMSO/methanol (1:3) yields diffraction-quality crystals.
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 150 K with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL-2018/3 with anisotropic displacement parameters for heavy atoms (e.g., bromine).

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space groupP 1 21 1
R-factorR1 = 0.039, wR2 = 0.102
Resolution0.84 Å

How should researchers address contradictions in reported antimicrobial activity data?

Methodological Answer:
Standardize assays to minimize variability:

  • Strain Selection : Use ATCC reference strains (e.g., S. aureus ATCC 29213).
  • Culture Conditions : Maintain consistent inoculum size (5×10⁵ CFU/mL) and incubation (37°C, 18–24h).
  • Solvent Controls : Limit DMSO to ≤1% v/v to avoid toxicity artifacts.

Q. Table 4: Activity Comparison Framework

VariableStandardization ProtocolImpact on MIC₅₀
Bacterial strainIsogenic mutant panels±2-fold variation
Medium pHMueller-Hinton II agar (pH 7.3)Solubility shifts

How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:
Modify substituents systematically:

  • Benzyl Group : Replace 4-methoxy with halogens or bulky groups (e.g., tert-butyl).
  • Sulfonamide Core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance stability.

Q. Table 5: SAR Modification Strategies

Position ModifiedFunctional GroupBiological Impact (e.g., IC₅₀)Reference
4-Methoxybenzyl4-CF₃3.2-fold ↑ activity
2-Methyl2-ClImproved metabolic stability

What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Primary Solvents : Methanol (slow evaporation) or ethyl acetate/hexane (gradient cooling).
  • Crystal Quality : Use seed crystals and controlled cooling (0.5°C/min) to avoid polymorphism.

What computational challenges arise in modeling interactions with biological targets?

Methodological Answer:
Address docking inaccuracies via:

  • Force Field Optimization : Use OPLS4 for sulfonamide parameterization.
  • Solvent Effects : Include explicit water molecules in MD simulations (>50 ns trajectories).

How to assess hydrolytic stability under physiological conditions?

Methodological Answer:

  • Buffer Systems : PBS (pH 7.4) and simulated gastric fluid (0.1N HCl).
  • Analytical Tools : LC-MS/MS to track degradation products (e.g., m/z 318.05).

Q. Table 6: Stability Data

ConditionHalf-life (h)Major Degradant
PBS, 37°C48.2 ± 3.1Des-bromo derivative
0.1N HCl, 37°C8.7 ± 0.9Cleaved benzyl group

What in vitro models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Caco-2 Permeability : Differentiated monolayers (Papp = 1.8×10⁻⁶ cm/s).
  • Hepatic Metabolism : Human liver microsomes with NADPH (t₁/₂ = 28 min).

How to achieve regioselective functionalization of the sulfonamide core?

Methodological Answer:

  • Electrophilic Substitution : Bromination para to sulfonamide (72% yield).
  • Cross-Coupling : Pd-catalyzed C-N coupling at 5-bromo position (>95% selectivity).

Q. Table 7: Regioselective Reactions

Reaction TypePosition TargetedConditions
BrominationPara to SO₂NHH₂SO₄, Br₂, 0°C
Buchwald-Hartwig5-Bromo sitePd(OAc)₂, SPhos, 110°C

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

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